molecular formula C11H11NO B573944 10-(Aminomethyl)-9,10-dihydroanthracene-1,2-diol CAS No. 170244-98-1

10-(Aminomethyl)-9,10-dihydroanthracene-1,2-diol

Cat. No.: B573944
CAS No.: 170244-98-1
M. Wt: 173.21 g/mol
InChI Key: PFFJJFRURKJERG-UHFFFAOYSA-N
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Description

10-(Aminomethyl)-9,10-dihydroanthracene-1,2-diol is an organic compound that belongs to the class of anthracene derivatives This compound features a dihydroanthracene core with an aminomethyl group at the 10th position and hydroxyl groups at the 1st and 2nd positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-(Aminomethyl)-9,10-dihydroanthracene-1,2-diol typically involves the reduction of anthracene derivatives followed by functional group modificationsThe hydroxyl groups can be introduced via hydroxylation reactions using appropriate oxidizing agents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 10-(Aminomethyl)-9,10-dihydroanthracene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the aminomethyl group.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

10-(Aminomethyl)-9,10-dihydroanthracene-1,2-diol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 10-(Aminomethyl)-9,10-dihydroanthracene-1,2-diol involves its interaction with specific molecular targets. For instance, it has been studied for its binding affinity to the 5-HT2A receptor, a serotonin receptor, where it acts as an antagonist. The aminomethyl group plays a crucial role in its binding affinity and selectivity. The compound’s interaction with the receptor involves hydrogen bonding and hydrophobic interactions, which stabilize the ligand-receptor complex .

Comparison with Similar Compounds

Uniqueness: 10-(Aminomethyl)-9,10-dihydroanthracene-1,2-diol is unique due to the presence of both aminomethyl and dihydroxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research domains .

Properties

CAS No.

170244-98-1

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

5-(aminomethyl)naphthalen-2-ol

InChI

InChI=1S/C11H11NO/c12-7-9-3-1-2-8-6-10(13)4-5-11(8)9/h1-6,13H,7,12H2

InChI Key

PFFJJFRURKJERG-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C(C3=C1C(=C(C=C3)O)O)CN

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C(=C1)CN

Origin of Product

United States

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